2-sec-Butyl-3-méthoxypyrazine

Vue d'ensemble

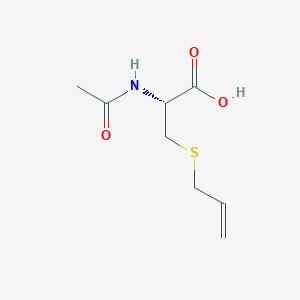

Description

La 3-sec-butyl-2-méthoxypyrazine (SBMP) est un composé aromatique puissant appartenant à la classe des 3-alkyl-2-méthoxypyrazines. Ces composés sont connus pour leur forte odeur et se retrouvent dans divers produits alimentaires d'origine végétale, contribuant de manière significative à leurs caractéristiques sensorielles . La SBMP est particulièrement remarquable pour sa présence dans des légumes tels que la betterave et la carotte .

Applications De Recherche Scientifique

3-sec-butyl-2-methoxypyrazine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 2-sec-Butyl-3-methoxypyrazine is the olfactory receptors in the human nose . This compound is known for its strong, earthy, and bell pepper-like aroma . It plays a significant role in contributing to the flavor profile of various foods and beverages .

Mode of Action

2-sec-Butyl-3-methoxypyrazine interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that leads to the perception of its characteristic aroma

Biochemical Pathways

It is known that the compound plays a role in the olfactory signal transduction pathway, which is responsible for the sense of smell .

Pharmacokinetics

Given its volatile nature, it is likely that the compound is rapidly absorbed and distributed in the body through inhalation .

Result of Action

The primary result of the action of 2-sec-Butyl-3-methoxypyrazine is the perception of its characteristic earthy and bell pepper-like aroma . This aroma contributes to the flavor profile of various foods and beverages, enhancing their sensory appeal .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-sec-Butyl-3-methoxypyrazine. For instance, the compound’s volatility means that it can easily evaporate at room temperature, affecting its concentration and thus its perceived aroma . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

2-sec-Butyl-3-methoxypyrazine has a refractive index of 1.492 and a density of 0.996 g/mL at 25 °C . It is soluble in water, organic solvents, and oils, and can mix with ethanol at room temperature . The compound’s boiling point is 50 °C at 1 mmHg .

Molecular Mechanism

It is synthesized from isoleucine amide and glyoxal, followed by methylation with diazomethane

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3-sec-butyl-2-méthoxypyrazine implique généralement la réaction d'halogénures d'alkyle appropriés avec la 2-méthoxypyrazine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base, telle que l'hydrure de sodium ou le carbonate de potassium, pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielles

Dans les milieux industriels, la production de 3-sec-butyl-2-méthoxypyrazine peut être mise à l'échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus implique les mêmes principes réactionnels de base, mais il est optimisé pour une production à grande échelle, en tenant compte du coût, de l'efficacité et de l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

La 3-sec-butyl-2-méthoxypyrazine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation des N-oxydes de pyrazine correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe méthoxy en groupe hydroxyle.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe méthoxy par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de pyrazine, les pyrazines hydroxylées et diverses pyrazines substituées, en fonction des réactifs et des conditions spécifiques utilisés .

Applications de recherche scientifique

La 3-sec-butyl-2-méthoxypyrazine a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme par lequel la 3-sec-butyl-2-méthoxypyrazine exerce ses effets implique son interaction avec les récepteurs olfactifs dans la cavité nasale. Le composé se lie à des récepteurs spécifiques, déclenchant une voie de transduction du signal qui se traduit par la perception de son odeur caractéristique. Les cibles moléculaires comprennent diverses protéines de récepteurs olfactifs, et les voies impliquées font partie du système de signalisation olfactive plus large .

Comparaison Avec Des Composés Similaires

La 3-sec-butyl-2-méthoxypyrazine est souvent comparée à d'autres méthoxypyrazines, telles que :

3-isobutyl-2-méthoxypyrazine (IBMP) : Trouvée dans les raisins et les vins, contribuant à leur arôme vert de poivron.

3-isopropyl-2-méthoxypyrazine (IPMP) : Commune dans les pois et les concombres, connue pour son odeur terreuse et moisie.

Unicité

Ce qui distingue la 3-sec-butyl-2-méthoxypyrazine, c'est sa présence dominante dans certains légumes et son profil sensoriel spécifique, qui se distingue des autres méthoxypyrazines mentionnées .

Propriétés

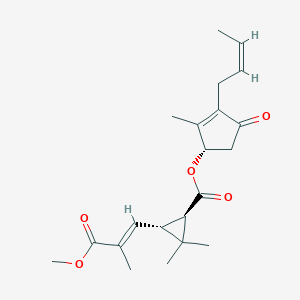

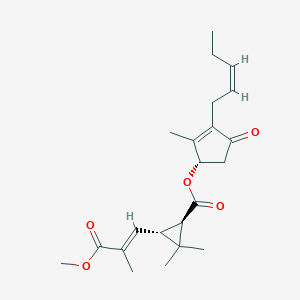

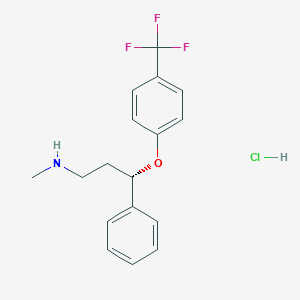

IUPAC Name |

2-butan-2-yl-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQDJVIJVPEQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047082 | |

| Record name | 3-sec-Butyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a bell pepper, galbanum odour | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

50.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-1.002 | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24168-70-5 | |

| Record name | 2-sec-Butyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-sec-Butyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sec-butyl-2-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-(1-METHYLPROPYL)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UR370ONE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE](/img/structure/B29418.png)